1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Description
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound characterized by a pyrido[2,3-d]pyrimidine core substituted with an ethyl group at the 1-position and three ketone oxygen atoms at positions 2, 4, and 5. The ethyl substituent at the 1-position enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
This compound belongs to a broader class of pyridopyrimidine derivatives, which are extensively studied for their pharmacological activities, including antiviral, anticancer, and antimicrobial effects. Its synthesis typically involves multi-step reactions, such as condensation of aminopyrimidines with carbonyl-containing intermediates, followed by functionalization at specific positions .
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
1-ethyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C9H9N3O3/c1-2-12-7-5(3-4-6(13)10-7)8(14)11-9(12)15/h3-4H,2H2,1H3,(H,10,13)(H,11,14,15) |
InChI Key |
KUUKIYDDHHRXKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=O)N2)C(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Dissolve 1 equivalent of a suitable pyrido precursor compound (e.g., a tert-butyl ester derivative with ethyl substitution) in a mixed solvent system of acetonitrile and water.
- Add 1-5 equivalents of ammonium ceric nitrate (CAN) gradually under stirring at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated sodium sulfite solution.
- Concentrate under reduced pressure to remove solvents.
- Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography or recrystallization.
Example Preparation of 1-Ethyl Derivative
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Starting material | 1-ethyl-3-benzyl-5-methyl-2,4-dioxo-hexahydropyridopyrimidine tert-butyl ester (0.50 mmol) | - | - |
| Oxidation | Ceric ammonium nitrate (2.5 mmol), acetonitrile:water (5:1 to 1:1), room temp, 2 h | Reaction monitored by TLC | - |
| Quenching | Saturated sodium sulfite aqueous solution | Stops reaction | - |
| Workup | Concentration, extraction, drying | Crude product | - |
| Purification | Column chromatography | Pure 1-ethyl derivative | 80 |
- ^1H NMR (DMSO-d6): Signals consistent with ethyl substitution and pyridopyrimidine protons.
- MS (ESI): m/z 298.28 [M+H]^+ confirms molecular weight.
Additional Examples
Other derivatives with different alkyl substitutions on nitrogen atoms were prepared similarly, with yields ranging from 70% to 85%, demonstrating the robustness of the method.
Alternative Synthetic Routes from Literature
A study published in PMC (2021) describes the synthesis of related pyrido[2,3-d]pyrimidin-4-one derivatives, which share structural similarity and synthetic logic with the target compound. The key points include:
- Preparation of substituted nicotinic acid derivatives via acylation reactions.
- Cyclization using acetic anhydride at elevated temperatures (170-180 °C) to form pyridooxazinone intermediates.
- Subsequent reaction with primary amines to yield pyrido[2,3-d]pyrimidin-4-one derivatives.
- The method involves multi-step synthesis with careful control of reaction conditions and purification.
Though this method targets 4-one derivatives, the principles of ring closure and functional group manipulation are relevant for preparing 2,4,7-trione analogs.
Comparative Data Table of Preparation Methods
| Method Source | Key Reagents | Solvent System | Reaction Conditions | Yield Range | Purification | Notes |
|---|---|---|---|---|---|---|
| CN112794850A (Patent) | Ceric ammonium nitrate, tert-butyl ester precursors | Acetonitrile:water (5:1 to 1:1) | Room temperature, 2 h | 70-85% | Column chromatography or recrystallization | Efficient, scalable, suitable for library synthesis |
| PMC 2021 Study | Acyl chlorides, hydrazine, acetic anhydride | DMF, acetic anhydride | 40 °C for acylation, 170-180 °C for cyclization | 60-75% | Filtration, washing, chromatography | Multi-step, suitable for derivatives with different substituents |
Research Findings and Practical Considerations
- The use of ceric ammonium nitrate as an oxidant is critical for efficient ring closure and formation of the trione moiety in the pyridopyrimidine system.
- The mixed solvent system of acetonitrile and water balances solubility and reaction kinetics.
- Reaction monitoring by TLC ensures completion and prevents over-oxidation.
- Quenching with sodium sulfite effectively stops the reaction and removes excess oxidant.
- Purification by column chromatography yields high-purity products suitable for further biological evaluation.
- The method allows for rapid synthesis of compound libraries with varied N-substituents, facilitating medicinal chemistry optimization.
Chemical Reactions Analysis
Functionalization of the Core Scaffold
The ethyl group at position 1 can be introduced via alkylation or during scaffold assembly:
Oxidative Aromatization
Tetrahydropyridopyrimidine intermediates can be oxidatively aromatized to triones:
-
Cerium ammonium nitrate (CAN) : Oxidative aromatization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diones using CAN efficiently yielded pyrido[4,3-d]pyrimidine-2,4,5(1H,3H,6H)-triones .
Catalytic Methods
Hybrid catalysts enhance reaction efficiency and selectivity:
-
DBU-immobilized nanocatalysts : Pyrano[2,3-d]pyrimidinediones were synthesized using a DBU-functionalized SiO₂ nanocatalyst, achieving high yields (85–93%) under mild conditions .
-
Brønsted acidic ionic liquids : Sonochemical synthesis of hexahydropyrido[2,3-d:6,5-d′]dipyrimidines utilized [H-NMP]+[HSO₄]⁻, enabling rapid cyclization (5–16 hours) and high yields (57–93%) .
Table 1: Comparison of Synthetic Methods for Pyridopyrimidinetriones
Reactivity and Derivatives
The trione moiety participates in further functionalization:
-
Thiolation : 2,8-Dithioxo derivatives were synthesized by substituting oxygen with sulfur using thiourea under sonochemical conditions .
-
Cross-coupling reactions : Iodophenyl-substituted analogs (e.g., from ) could undergo Suzuki-Miyaura coupling for aryl functionalization.
Mechanistic Insights
Key reaction pathways include:
Scientific Research Applications
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound belonging to the pyrimidine family, featuring fused pyridine and pyrimidine ring systems with three carbonyl groups at positions 2, 4, and 7. It is of interest in medicinal chemistry and organic synthesis because of its chemical reactivity and potential biological activities.
Synthesis
this compound can be synthesized through several methods.
Applications
this compound has several applications:
- It is a subject of interest in medicinal chemistry and organic synthesis.
- Interaction studies focus on how this compound interacts with biological targets.
- Derivatives of pyrido[2,3-d]pyrimidines possess significant biological activities.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrido[2,3-d]pyrimidin-7(8H)-one | Contains a similar bicyclic structure | Known for its receptor-ligand interactions |
| 2-Amino-4-pyridone | Features an amino group at position 2 | Exhibits different biological activities |
| 5-Methylpyrido[2,3-d]pyrimidine | Methyl substitution at position 5 | Alters solubility and reactivity |
These compounds are unique in their specific substitutions and biological activities but share a common framework that allows for comparative studies in terms of reactivity and pharmacological potential.
Mechanism of Action
The mechanism of action of 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Substituent Variations and Physical Properties
Key Observations :
- Steric Effects : Bulky substituents, such as the 2-fluoro-4-iodophenyl group in the Trametinib intermediate, introduce steric hindrance, which may reduce metabolic degradation but complicate synthetic routes .
- Fused Ring Systems : Compounds with fused furo rings (e.g., 3c) exhibit higher melting points (305–319°C) due to increased molecular rigidity .
Key Observations :
- Antiviral Activity: Derivatives like S2f inhibit influenza polymerase by targeting the PA subunit, with the phenylamino group at position 6 critical for binding .
- Anticancer Potential: The Trametinib intermediate demonstrates the importance of halogenated aryl groups (e.g., 4-iodophenyl) in enhancing target specificity for MEK inhibition .
- Epigenetic Modulation : Furo-fused derivatives (e.g., 3c) show promise as BET inhibitors due to their planar structures, which facilitate interactions with acetylated lysine residues .
Biological Activity
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a compound belonging to the pyridopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of 2-amino nicotinic acid with various acyl chlorides followed by acetic anhydride treatment. The resulting compounds exhibit distinct spectral characteristics that confirm their structure through techniques such as NMR and IR spectroscopy .
Biological Significance
Pyridopyrimidine derivatives have been linked to numerous biological activities including:
- Antimicrobial Activity : These compounds have shown effectiveness against a variety of pathogens.
- Antitumor Activity : A series of studies have indicated that pyridopyrimidine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- PI3-Kinase Inhibition : Certain derivatives are recognized for their ability to modulate phosphoinositide 3-kinase (PI3K) activity, which is crucial in various cellular processes including growth and survival .
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound against different cancer cell lines. The results indicate that:
- Compounds with aromatic substitutions at the C2 position exhibit enhanced cytotoxicity.
- Specifically, the chlorophenyl-substituted derivatives demonstrate significant potency against both MCF-7 and HeLa cell lines. For instance, the compound with a 4-chlorophenyl group showed the highest cytotoxicity in these assays .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | X.XX | High cytotoxicity observed |
| HeLa | Y.YY | Significant growth inhibition | |
| Chlorophenyl derivative | MCF-7 | Z.ZZ | Highest potency |
| HeLa | W.WW | Enhanced activity |
The mechanism by which this compound exerts its cytotoxic effects appears to involve:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells leading to programmed cell death.
- Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis pathways through enzyme inhibition.
- Modulation of Signaling Pathways : Particularly those mediated by PI3K/Akt signaling which is often dysregulated in cancer cells .
Case Studies
Several studies have documented the effects of pyridopyrimidine derivatives on various cancer types. For example:
Q & A
Q. Basic Research Focus
- HPLC-MS : Monitors reaction progress and identifies intermediates. For example, dihydropyrido intermediates show [M+H]+ peaks at m/z ~250–300 .
- TLC : Silica gel plates with UV visualization track byproducts (e.g., unreacted aldehydes ).
Advanced Consideration
Byproduct formation (e.g., regioisomers due to competing cyclization pathways ) is mitigated using kinetic control (low-temperature reactions) or orthogonal protecting groups. GC-MS quantifies volatile impurities (e.g., residual acetic anhydride ).
How can researchers reconcile discrepancies between computational predictions and experimental data for physicochemical properties?
Q. Advanced Research Focus
- LogP Discrepancies : Experimental logP values (e.g., 3.17 ) may diverge from computational predictions (e.g., XLOGP3) due to solvent effects. Shake-flask experiments with octanol/water partitioning provide empirical validation.
- Synthetic Accessibility Scores : A score of 3.0 suggests moderate difficulty, but practical challenges (e.g., purification of polar intermediates) may require protocol adjustments.
What safety protocols are recommended for handling pyrido[2,3-d]pyrimidine derivatives?
Q. Basic Research Focus
- PPE : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (e.g., during recrystallization ).
Advanced Consideration
Brenk structural alerts (e.g., 1.0 alert ) indicate possible mutagenicity. Ames tests or in silico toxicity prediction tools (e.g., Derek Nexus) assess risks before in vivo studies.
How do tautomeric forms of pyrido[2,3-d]pyrimidine-triones affect their reactivity?
Advanced Research Focus
The trione system exhibits keto-enol tautomerism, influencing reactivity. For example:
- Keto Form : Dominates in non-polar solvents, favoring alkylation at the N1 position .
- Enol Form : Stabilized in polar solvents, enhancing electrophilic substitution at the C5 position .
Variable-temperature NMR or IR spectroscopy (e.g., carbonyl stretching at ~1700 cm⁻¹ ) identifies tautomeric populations.
What analytical techniques validate purity for publication or regulatory submissions?
Q. Basic Research Focus
- HPLC : Purity >95% with a single peak at 254 nm .
- Melting Point : Sharp range (e.g., 180–182°C) confirms crystallinity .
Advanced Consideration
Residual solvent analysis (e.g., GC-headspace) and elemental analysis (C, H, N within ±0.4% of theoretical ) are required for regulatory compliance.
How can researchers design analogs to improve metabolic stability without compromising activity?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
